1-Bromo-4-(2-methylpropylsulfinyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(2-methylpropylsulfinyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrOS/c1-8(2)7-13(12)10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIPWMVLNBEELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 4 2 Methylpropylsulfinyl Benzene
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 1-bromo-4-(2-methylpropylsulfinyl)benzene suggests two primary disconnection pathways. The first and most direct involves the formation of the carbon-sulfur (C-S) bond of the sulfoxide (B87167) itself. This can be envisioned through the coupling of a 1-bromo-4-halophenyl synthon, activated for nucleophilic attack or as an organometallic species, with a reagent providing the 2-methylpropylsulfinyl moiety.
The second, more common and often more practical pathway, involves disconnection at the sulfur-oxygen (S=O) bond. This simplifies the target molecule to its corresponding sulfide (B99878), 1-bromo-4-(2-methylpropylthio)benzene. This precursor is then subjected to a selective oxidation to yield the desired sulfoxide. This two-step approach decouples the formation of the C-S bond from the introduction of the chiral sulfoxide center, often allowing for greater control and higher yields. The synthesis of the sulfide precursor itself can be disconnected into a 1-bromo-4-halobenzene and a 2-methyl-1-propanethiol (B166225) (isobutyl mercaptan) nucleophile.
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target compound relies on the efficient preparation of its key building blocks.
Synthesis of 1-Bromo-4-halobenzene Derivatives
The 1-bromo-4-halobenzene core is a common starting material. For instance, 1-bromo-4-chlorobenzene (B145707) can be synthesized through several established routes. One method involves the diazotization of 4-chloroaniline, followed by a Sandmeyer-type reaction where the diazonium salt is treated with cuprous bromide (CuBr) in hydrobromic acid (HBr). google.com This approach offers high regioselectivity. google.com Alternatively, direct halogenation of chlorobenzene (B131634) with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can yield the desired product, though control of isomers can be a challenge. google.comchemicalbook.com
| Starting Material | Reagents | Key Transformation | Typical Yield | Reference |
|---|---|---|---|---|
| 4-Chloroaniline | 1. NaNO₂, HCl (0-5°C) 2. CuBr, HBr (60-70°C) | Diazotization followed by Sandmeyer reaction | 70-85% | google.com |
| Chlorobenzene | Br₂, FeBr₃ | Electrophilic Aromatic Bromination | Variable, requires separation of isomers | google.com |
| Bromobenzene | Conc. HNO₃, Conc. H₂SO₄ | Electrophilic Nitration | High for para-isomer after recrystallization | guidechem.com |
Synthesis of 2-Methylpropylthiol Precursors
2-Methyl-1-propanethiol, also known as isobutyl mercaptan, is the sulfur-containing precursor. nist.govsigmaaldrich.com While widely available commercially, it can be synthesized through various methods. A general industrial approach involves the reaction of isobutylene (B52900) with hydrogen sulfide in the presence of an acid catalyst. google.com Another route is the conversion of isobutyl alcohol to the corresponding thiol. youtube.com For laboratory-scale synthesis, a common method involves the reaction of an isobutyl halide (e.g., isobutyl bromide) with thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol. guidechem.com This method is advantageous as it avoids the direct use of odorous and volatile thiols in the initial step. guidechem.com
Sulfinylation Reaction Pathways
The introduction of the sulfoxide group can be achieved either directly or through the oxidation of a sulfide intermediate.
Direct Sulfinylation Approaches
Directly forming the aryl-sulfoxide bond is a modern and efficient strategy. One prominent method is the palladium-catalyzed cross-coupling of an arylboronic acid with a sulfinate ester. youtube.comacs.org In this approach, the 1-bromo-4-halobenzene precursor would first be converted to 4-bromophenylboronic acid. This intermediate can then be coupled with a methyl or ethyl 2-methylpropanesulfinate in the presence of a palladium catalyst to furnish the target sulfoxide directly. youtube.comacs.org This method is valued for its ability to tolerate a wide range of functional groups that might be sensitive to oxidative conditions. youtube.comacs.org
Another direct approach involves the reaction of an aryl halide with a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form an intermediate aryl sulfinate. acs.org This sulfinate can then be further functionalized to yield the desired sulfoxide.
Oxidation of Corresponding Sulfides to Sulfoxides
The most established route to aryl sulfoxides is the oxidation of the corresponding aryl sulfide. acsgcipr.org This process consists of two distinct steps:
Synthesis of 1-Bromo-4-(2-methylpropylthio)benzene: The precursor sulfide is typically formed via a carbon-sulfur bond-forming reaction. For an unactivated aryl halide like 1,4-dibromobenzene (B42075), a transition-metal-catalyzed cross-coupling reaction is preferred. The Buchwald-Hartwig C-S coupling, which uses a palladium catalyst with specialized phosphine (B1218219) ligands, is highly effective for reacting aryl bromides with alkyl thiols like 2-methyl-1-propanethiol. organic-chemistry.orgyoutube.com This reaction generally proceeds under basic conditions and offers excellent yields and functional group tolerance. youtube.com If the aryl halide is activated by strong electron-withdrawing groups (e.g., a nitro group), a nucleophilic aromatic substitution (SNAr) with the thiolate anion of 2-methyl-1-propanethiol can be a viable, metal-free alternative. acsgcipr.orgnih.govjst.go.jp
Selective Oxidation: The oxidation of the sulfide to the sulfoxide must be carefully controlled to prevent over-oxidation to the corresponding sulfone. acsgcipr.org A variety of reagents and conditions have been developed for this selective transformation. Hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst like trifluoroacetic acid (TFA), is a common and green oxidant. guidechem.com Other methods employ molecular oxygen or air, sometimes controlled by temperature or photochemical conditions, to achieve high selectivity for the sulfoxide. jst.go.jpgoogle.com For asymmetric synthesis, biocatalytic oxidation using microorganisms like Corynebacterium equi can produce chiral sulfoxides with high enantiomeric purity. researchgate.net
| Oxidizing Agent | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Trifluoroacetic acid (TFA) | Metal-free; TFA activates H₂O₂ and deactivates the sulfoxide to prevent over-oxidation. | guidechem.com |
| O₂/Air | Solvent and temperature control | A practical and switchable method; selectivity controlled by reaction temperature. | jst.go.jp |
| Aerobic (O₂) | Photocatalyst (e.g., anthraquinone), light irradiation | Sustainable, light-driven protocol; can be performed under catalyst-free conditions at specific wavelengths. | google.com |
| Growing Cells | Corynebacterium equi IFO 3730 | Biocatalytic method for producing optically active (R)-sulfoxides. | researchgate.net |
Stereoselective Sulfinylation Methodologies
The synthesis of enantiopure sulfoxides is a significant area of interest due to their application as chiral auxiliaries and their presence in biologically active molecules. researchgate.netlibretexts.org The most prevalent methods for achieving stereoselectivity involve the use of metal-based catalytic systems or chiral reagents. libretexts.orgwiley-vch.de
Kagan-Modena Oxidation: A foundational method for asymmetric sulfoxidation was developed independently by the groups of Kagan and Modena in 1984. libretexts.orgwiley-vch.de This protocol is a modification of the Sharpless asymmetric epoxidation. wiley-vch.de The classic Kagan method employs a chiral complex formed in situ from titanium(IV) isopropoxide [Ti(OiPr)4], (R,R)- or (S,S)-diethyl tartrate (DET), and water, with an oxidant such as tert-butyl hydroperoxide (TBHP). libretexts.orgwiley-vch.de For the synthesis of this compound, the precursor sulfide would be oxidized using this chiral titanium complex. The use of cumene (B47948) hydroperoxide (CHP) as the oxidant in place of TBHP has been shown in some cases to improve enantioselectivity. researchgate.netlibretexts.org The choice of the DET enantiomer dictates the resulting stereochemistry of the sulfoxide.
Vanadium-Based Catalysis: Another powerful method involves the use of vanadium catalysts complexed with chiral Schiff base ligands. libretexts.org These catalysts, often prepared in situ, are used with hydrogen peroxide (H2O2) as the terminal oxidant. libretexts.orgresearchgate.net For example, a catalyst derived from VO(acac)2 and a Schiff base ligand from an amino alcohol can effectively promote the asymmetric oxidation of aryl alkyl sulfides. orgsyn.org A key advantage of this system is the potential for a subsequent kinetic resolution process, where the minor enantiomer of the sulfoxide product is preferentially oxidized to the corresponding sulfone, thereby enhancing the enantiomeric excess of the desired sulfoxide. orgsyn.org
Other Methodologies:
Chiral Oxaziridines: Stoichiometric chiral oxidants, such as N-sulfonyloxaziridines (e.g., Davis' oxaziridines), can oxidize prochiral sulfides to optically active sulfoxides with moderate to good enantioselectivity. libretexts.orgnih.gov
Enzyme-Catalyzed Reactions: Biocatalytic methods using enzymes like cyclohexanone (B45756) monooxygenase (CHMO) or whole-cell systems can provide excellent enantioselectivity in the oxidation of thioethers. libretexts.orgorganic-chemistry.org
Optimization of Reaction Conditions and Yields
Achieving high yield and enantioselectivity for this compound requires careful optimization of several reaction parameters. Studies on analogous systems, such as the oxidation of other aryl alkyl sulfides, provide a clear framework for this optimization. orgsyn.orgscispace.com Key variables include the catalyst loading, ligand-to-metal ratio, oxidant, solvent, and temperature.
For a Vanadium-Schiff base catalyzed system, the following table illustrates typical optimization parameters based on the oxidation of a model substrate, p-bromophenyl methyl sulfide. orgsyn.org
| Entry | Ligand (mol%) | VO(acac)₂ (mol%) | Oxidant | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|---|
| 1 | 5 | 5 | H₂O₂ | CHCl₃ | 0 | 75 | 85 |
| 2 | 10 | 5 | H₂O₂ | CHCl₃ | 0 | 78 | 91 |
| 3 | 10 | 5 | H₂O₂ | Toluene | 0 | 72 | 93 |
| 4 | 10 | 5 | H₂O₂ | CHCl₃ | 25 | 85 | 95 |
| 5 | 10 | 5 | TBHP | CHCl₃ | 0 | 65 | 88 |
Similarly, for the Kagan-Modena oxidation, optimization involves adjusting the ratio of Ti(OiPr)4 to DET and the amount of water added. wiley-vch.descispace.com A common challenge is the over-oxidation of the desired sulfoxide to the corresponding sulfone, which reduces the yield. wiley-vch.de Controlling the stoichiometry of the oxidant and the reaction temperature is crucial to minimize this side reaction.
Purity Assessment and Isolation Techniques
The assessment of purity for this compound involves two key aspects: chemical purity and enantiomeric purity.
Purity Assessment: The determination of enantiomeric excess (ee) is most reliably achieved using chiral High-Performance Liquid Chromatography (HPLC). nih.govucc.ie This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification. ucc.iecnr.it A variety of CSPs are effective for resolving chiral sulfoxides, including:
Polysaccharide-based columns: Chiralpak AD-H, AS-H, and Chiralcel OD-H are widely used for the enantioseparation of sulfoxides. nih.gov
Macrocyclic glycopeptide phases: Columns like teicoplanin and vancomycin (B549263) offer broad selectivity for chiral sulfur compounds. nih.gov The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol (B130326) for normal-phase HPLC, is critical for achieving good separation. nih.gov
| Chiral Stationary Phase (CSP) | Mobile Phase | Typical Application |
|---|---|---|
| Chiralpak AD-H | Hexane/Ethanol | General purpose for aryl sulfoxides nih.gov |
| Chiralcel OD-H | Hexane/Isopropanol | Separation of various sulfoxide drugs nih.gov |
| Teicoplanin Aglycone (TAG) | Methanol/Water | Broad selectivity in normal and reversed-phase nih.gov |
Isolation Techniques: Initial purification of the crude reaction mixture is typically performed using standard flash column chromatography on silica (B1680970) gel. orgsyn.org This step serves to remove the non-polar starting sulfide and the highly polar sulfone byproduct.
Following the initial cleanup, separation of the enantiomers can be achieved through several methods:
Preparative Chiral HPLC: This technique scales up the analytical HPLC method to isolate larger quantities of each pure enantiomer. nih.govnih.gov
Recrystallization: If the racemic sulfoxide is crystalline, diastereomeric resolving agents can be used to form salts that can be separated by fractional crystallization. Alternatively, direct crystallization of an enantioenriched sample can sometimes lead to further enhancement of the enantiomeric excess in the crystalline solid. orgsyn.org
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR data for 1-Bromo-4-(2-methylpropylsulfinyl)benzene is not available in the surveyed scientific literature and databases. Therefore, a specific analysis of its NMR spectra cannot be provided.
Specific ¹H NMR chemical shifts and coupling constants for this compound are not documented. A hypothetical analysis would predict signals corresponding to the aromatic protons on the brominated benzene (B151609) ring and the protons of the 2-methylpropyl (isobutyl) group. The aromatic protons would likely appear as a set of doublets due to para-substitution. The isobutyl group would exhibit a doublet for the two methyl groups, a multiplet for the methine proton, and a diastereotopic AB quartet or a pair of doublets of doublets for the methylene (B1212753) protons adjacent to the chiral sulfinyl group.
Experimentally determined ¹³C NMR chemical shifts for this compound have not been reported. A theoretical spectrum would show distinct signals for each unique carbon atom in the molecule, including the four different carbons of the aromatic ring and the carbons of the isobutyl group. The chemical shifts would be influenced by the bromine substituent and the electron-withdrawing nature of the sulfinyl group.
While 2D NMR would be essential for the definitive structural elucidation of this compound, no such experimental data has been published. COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the isobutyl group, the sulfinyl sulfur, and the benzene ring.
The sulfinyl group in this compound is a stereocenter, making the molecule chiral. The protons of the methylene group adjacent to the sulfur are diastereotopic. In the ¹H NMR spectrum, this would be observable as distinct signals for these two protons, likely a complex multiplet or an AB quartet, due to their different chemical environments. The use of chiral shift reagents could potentially be used to resolve the signals of the two enantiomers in a racemic mixture, allowing for the determination of enantiomeric excess.
Mass Spectrometry (MS) Analysis
Specific high-resolution mass spectrometry data for this compound is not available. HRMS would be used to determine the exact mass of the molecular ion. This would provide a highly accurate molecular formula, confirming the elemental composition. The mass spectrum would also be expected to show a characteristic isotopic pattern for bromine (approximately a 1:1 ratio for the M and M+2 peaks), which would be a key feature for identifying the presence of this halogen in the molecule.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular ion peak (M+) would be expected to show a characteristic isotopic pattern due to the presence of bromine isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. This would result in two peaks of almost equal intensity at m/z values corresponding to [C10H13BrOS]+.
The fragmentation of aryl sulfoxides can be complex, often involving rearrangements. capes.gov.br Key fragmentation pathways for this compound would likely involve:
Alpha-Cleavage: Cleavage of the bond between the sulfur atom and the isobutyl group is a common fragmentation pathway for sulfoxides. This would lead to the loss of the isobutyl radical (•C4H9), resulting in a fragment ion corresponding to [BrC6H4SO]+.
Rearrangement Reactions: Aryl sulfoxides are known to undergo rearrangement reactions where the aryl group migrates from sulfur to oxygen. capes.gov.br This could be followed by subsequent fragmentation.
Cleavage of the C-Br Bond: The carbon-bromine bond can also cleave, leading to the loss of a bromine radical (•Br).
Loss of the Sulfinyl Group: Fragmentation may also involve the loss of the entire sulfinyl group.
A hypothetical fragmentation pattern is presented in the table below.
| Expected Fragment (m/z) | Possible Structure/Identity | Notes |
| 260/262 | [C10H13BrOS]+ | Molecular ion peaks (M+, M+2) showing the bromine isotope pattern. |
| 203/205 | [C6H4BrSO]+ | Resulting from alpha-cleavage and loss of the isobutyl group. |
| 181 | [C10H13SO]+ | Resulting from the loss of the bromine atom. |
| 155/157 | [C6H4Br]+ | Bromophenyl cation. |
Infrared (IR) Spectroscopy
Identification of Characteristic Functional Group Vibrations (e.g., S=O, Ar-Br, C-H)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands.
S=O Stretching: The sulfoxide (B87167) group (S=O) exhibits a strong and characteristic stretching vibration. For most sulfoxides, this absorption band appears in the range of 950-1150 cm-1. guidechem.com The exact position can be influenced by the electronic nature of the substituents. For methyl phenyl sulfoxide, a related compound, this peak is observed in its IR spectrum. chemicalbook.com
Ar-Br Stretching: The stretching vibration of the aromatic carbon-bromine bond (Ar-Br) typically appears in the far-infrared region, which may not always be within the standard range of many laboratory spectrometers.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm-1. Aliphatic C-H stretching vibrations from the isobutyl group will be observed as strong bands in the region of 2850-2960 cm-1.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically give rise to a series of absorptions in the 1450-1600 cm-1 region.
The table below summarizes the expected characteristic IR absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |
| Sulfoxide (S=O) | Stretching | 950 - 1150 | Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |
| Ar-Br | Stretching | 500 - 600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions in the Aromatic Chromophore
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound will be dominated by the absorptions of the substituted benzene ring. Benzene itself exhibits three main absorption bands around 184, 204, and 256 nm. youtube.com When substituents are added to the benzene ring, these bands can shift to longer wavelengths (bathochromic shift) and their intensities can change (hyperchromic or hypochromic effect). cardiff.ac.uk
In this compound, both the bromo and the sulfinyl groups are substituents on the benzene ring. The sulfoxide group, in particular, can interact with the π-system of the aromatic ring, influencing the electronic transitions. Studies on similar compounds, like vinyl sulfoxides, have shown that the oxidation state of the sulfur atom affects the absorption spectra. researchgate.net The presence of the bromine atom and the sulfinyl group in a para-position is expected to cause a bathochromic shift of the primary and secondary benzene bands.
The expected UV-Vis absorption data is summarized below.
| Transition | Expected λmax (nm) | Solvent | Notes |
| π → π* (Primary band) | ~210 - 230 | Ethanol (B145695)/Hexane (B92381) | Bathochromic shift from the 204 nm band of benzene. |
| π → π* (Secondary band) | ~260 - 280 | Ethanol/Hexane | Bathochromic shift from the 256 nm band of benzene, fine structure may be lost. |
X-ray Crystallography
Solid-State Structural Determination and Conformation
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, the structural parameters can be predicted based on studies of other aryl sulfoxides. nih.govnist.gov
The sulfur atom in a sulfoxide has a pyramidal geometry due to the presence of a lone pair of electrons. nih.gov When the two groups attached to the sulfur are different, as in this case (a p-bromophenyl group and a 2-methylpropyl group), the sulfur atom is a chiral center. capes.gov.br
The S=O bond distance in sulfoxides is typically in the range of 1.489 to 1.515 Å. spectrabase.com The C-S bond lengths will differ slightly for the aromatic and alkyl carbons. The C(aryl)-S bond is expected to be slightly shorter than the C(alkyl)-S bond due to potential weak conjugation with the aromatic ring. spectrabase.com The bond angles around the sulfur atom (O-S-C and C-S-C) will be in the range of approximately 94° to 112°. spectrabase.com
In the solid state, the packing of the molecules would be influenced by intermolecular interactions such as dipole-dipole interactions involving the polar sulfoxide group and potentially weak C-H···O hydrogen bonds. spectrabase.com
A table of expected crystallographic parameters is provided below.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric or Chiral, depending on crystallization |
| S=O Bond Length | 1.49 - 1.52 Å |
| C(aryl)-S Bond Length | 1.78 - 1.81 Å |
| C(alkyl)-S Bond Length | 1.80 - 1.83 Å |
| O-S-C Bond Angles | 105 - 112° |
| C-S-C Bond Angle | 94 - 101° |
Information regarding this compound is currently unavailable.
Extensive research has been conducted to gather information on the chemical compound "this compound" for the purpose of generating a detailed scientific article. However, searches for this specific compound and its synonym, "1-Bromo-4-(isobutylsulfinyl)benzene," have not yielded any specific data regarding its spectroscopic characterization, intermolecular interactions, or crystal packing analysis.
While information is available for structurally similar compounds, such as 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene and (R)-1-Bromo-4-(methylsulfinyl)benzene, these are distinct chemical entities. The subtle differences in their molecular structures, specifically the nature of the alkyl group attached to the sulfinyl functional group, would lead to significantly different intermolecular interactions and crystal packing arrangements. Therefore, extrapolating data from these related compounds would not provide a scientifically accurate representation of this compound.
Crystallographic databases and scientific literature were thoroughly reviewed, but no experimental or theoretical studies detailing the solid-state structure of this compound could be located. Without this fundamental data, a meaningful analysis of its intermolecular forces and crystal packing is not possible.
Consequently, the requested article focusing on the "Intermolecular Interactions and Crystal Packing Analysis" of "this compound" cannot be generated at this time due to the absence of the necessary scientific information. Further experimental research, including single-crystal X-ray diffraction analysis, would be required to elucidate the structural properties of this compound.
Chemical Reactivity and Transformation Mechanisms
Reactions Involving the Bromine Substituent
The bromine atom, a good leaving group attached to an sp²-hybridized carbon, is the focal point for several important synthetic transformations, including nucleophilic aromatic substitutions and a variety of metal-catalyzed cross-coupling reactions.
Aromatic rings typically resist nucleophilic attack due to their inherent electron density. However, the presence of electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNAr). The sulfinyl group (-SO-R) at the para position in 1-Bromo-4-(2-methylpropylsulfinyl)benzene acts as a moderate electron-withdrawing group, rendering the ipso-carbon (the carbon attached to the bromine) electrophilic and susceptible to attack by strong nucleophiles.
The carbon-bromine bond in this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org The sulfoxide (B87167) group is generally stable under these conditions. The reaction of this compound with an arylboronic acid would yield a 4-(2-methylpropylsulfinyl)-1,1'-biphenyl derivative. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. rsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Product Yield (%) |
|---|---|---|---|---|---|---|
| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | K₂CO₃ | MeOH | 80 | 98 acs.org |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | GO@NHC-Pd | K₂CO₃ | EtOH/H₂O | 80 | >99 thieme-connect.de |
| 1-Bromo-4-(methylsulfinyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | RT | 85 organic-chemistry.org |
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted styrene (B11656) derivative. rsc.org The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen bromide formed during the reaction. youtube.com For this compound, reaction with an alkene like styrene or an acrylate (B77674) ester would lead to the corresponding 4-(2-methylpropylsulfinyl)-substituted stilbene (B7821643) or cinnamate (B1238496) ester, respectively.
Sonogashira Coupling: This reaction is a powerful method for forming a bond between an sp² carbon (from the aryl bromide) and an sp carbon (from a terminal alkyne). acs.orgresearchgate.net It is typically co-catalyzed by palladium and copper(I) complexes and requires a base, often an amine, which can also serve as the solvent. researchgate.net The coupling of this compound with a terminal alkyne would produce a 1-(alkynyl)-4-(2-methylpropylsulfinyl)benzene derivative. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl.
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. acs.org This reaction is known for its high functional group tolerance due to the moderate reactivity of organozinc reagents. youtube.com this compound can be coupled with various alkyl-, vinyl-, or aryl-zinc halides. The catalytic cycle follows the standard sequence of oxidative addition, transmetalation, and reductive elimination to furnish the cross-coupled product. acs.org
The reduction of the aryl bromide to yield 2-methylpropylsulfinylbenzene presents a chemoselectivity challenge. Many reagents capable of reducing an aryl-halogen bond can also reduce the sulfoxide moiety. Methods like catalytic hydrogenation (e.g., using H₂ over Pd/C) or reactions with strong hydride donors could potentially achieve this transformation, but conditions must be carefully optimized to prevent over-reduction of the sulfinyl group to a sulfide (B99878) or its complete removal. The development of a selective protocol would likely require screening various catalysts and reaction conditions to favor C-Br bond cleavage over S-O bond reduction.
Reactions at the Sulfinyl Moiety
The sulfoxide group is a versatile functional group that can undergo both oxidation to a sulfone and reduction to a sulfide.
The oxidation of the sulfinyl group in this compound to the corresponding sulfone, 1-Bromo-4-(2-methylpropylsulfonyl)benzene, is a straightforward and high-yielding transformation. This reaction can be accomplished using a variety of common oxidizing agents. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or milder reagents like hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) are effective. The reaction proceeds through the attack of the oxidant on the sulfur atom, leading to the formation of the more highly oxidized sulfone, which is generally a very stable, crystalline solid. The presence of the bromine atom on the aromatic ring is unaffected by these selective oxidation conditions.
The sulfinyl group can be deoxygenated to the corresponding sulfide, 1-bromo-4-(2-methylpropylthio)benzene. This reduction requires specific reagents that can selectively remove the oxygen atom from the sulfur without affecting the aryl-bromine bond. Several chemoselective methods are available for this purpose. For instance, systems like triflic anhydride (B1165640)/potassium iodide or niobium(V) chloride/indium have been shown to reduce sulfoxides to sulfides while tolerating halide functional groups. rsc.org These reactions are typically performed under mild conditions and offer high yields, providing a reliable route to the corresponding sulfide derivative without disturbing the bromine substituent. rsc.org
Pummerer Rearrangement and Related Transformations
The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen. For this compound, this reaction involves the conversion of the sulfoxide into an α-acyloxy thioether upon treatment with an acid anhydride, such as acetic anhydride. wikipedia.orgchem-station.com
The established mechanism begins with the O-acylation of the sulfoxide by the anhydride, forming an acetoxysulfonium ion intermediate. numberanalytics.com This is followed by the elimination of a proton from the α-carbon (the methylene (B1212753) group of the 2-methylpropyl chain), a step often catalyzed by the acetate (B1210297) byproduct, to generate a transient sulfonium (B1226848) ylide or a thionium (B1214772) (sulfenium) ion. wikipedia.orgnumberanalytics.com Finally, nucleophilic attack by the acetate ion on the electrophilic α-carbon yields the α-acetoxy sulfide product. wikipedia.orgyoutube.com
The general stoichiometry of the reaction is: R-S(O)-CH₂R' + Ac₂O → R-S-CH(OAc)R' + AcOH wikipedia.org
For this compound, the reaction would proceed as follows:
Br-C₆H₄-S(O)-CH₂CH(CH₃)₂ + (CH₃CO)₂O → Br-C₆H₄-S-CH(OCOCH₃)CH(CH₃)₂ + CH₃COOH
Various activating agents besides acetic anhydride, including trifluoroacetic anhydride (TFAA) and thionyl chloride, can be employed. wikipedia.org With thionyl chloride, an α-chloro thioether is formed. wikipedia.org
A significant related transformation is the interrupted Pummerer reaction . In this variation, if a nucleophile more potent than the acetate ion is present (either externally added or intramolecularly), it can trap the thionium ion intermediate. wikipedia.orgnih.gov This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position, making it a versatile synthetic tool. researchgate.net For instance, in the presence of electron-rich arenes or certain carbonyl compounds, these can act as nucleophiles, leading to ortho-C-H functionalization of the nucleophile. researchgate.net
Chiral Sulfoxide Chemistry and Stereochemical Inversion
The sulfur atom in this compound is a stereocenter, meaning the compound can exist as two enantiomers. Sulfoxides exhibit high configurational stability, with a substantial energy barrier for pyramidal inversion, typically requiring temperatures over 200 °C for racemization. nih.govillinois.edu This stability allows for the separation and use of individual enantiomers in asymmetric synthesis. medcraveonline.com
The synthesis of enantioenriched aryl alkyl sulfoxides like the target compound can be achieved through several established methods:
The Andersen Synthesis: This classic method involves the nucleophilic substitution of a diastereomerically pure sulfinate ester, such as (-)-menthyl p-toluenesulfinate, with an organometallic reagent (e.g., a Grignard or organolithium reagent). The reaction proceeds with complete inversion of configuration at the sulfur atom, allowing for predictable stereochemical outcomes. illinois.edumedcraveonline.com
Asymmetric Oxidation: The direct oxidation of the corresponding sulfide, 1-Bromo-4-(2-methylpropylthio)benzene, using chiral oxidizing agents can yield the sulfoxide in an enantioselective manner. Modified Sharpless epoxidation reagents [Ti(Oi-Pr)₄/(+)-DET/hydroperoxide] and various metal-Schiff base complexes have been developed for this purpose. illinois.eduorganic-chemistry.org Often, these reactions benefit from a subsequent kinetic resolution, where the minor sulfoxide enantiomer is preferentially oxidized to the corresponding sulfone, thereby enhancing the enantiomeric excess of the major sulfoxide enantiomer. illinois.edumedcraveonline.com
Stereochemical inversion at the sulfur center, or racemization, can be induced under specific conditions without thermal decomposition. Photoracemization has been demonstrated for chiral alkyl aryl sulfoxides in the presence of a photosensitizer, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT⁺), under irradiation with visible light. nih.govnih.gov This process is proposed to occur via an exciplex between the sulfoxide and the photosensitizer, leading to the inversion of the pyramidal sulfur center. nih.govnih.gov
Reactivity of the 2-Methylpropyl Group
Functionalization of the Alkyl Chain
Direct functionalization of the 2-methylpropyl (isobutyl) group in this compound presents a synthetic challenge due to the presence of multiple reactive sites in the molecule, including the aromatic ring and the sulfoxide group itself. However, standard alkane functionalization reactions could theoretically be applied, although their selectivity would be a critical consideration.
Potential, though not specifically documented for this compound, routes could include:
Free-Radical Halogenation: Under UV light or with a radical initiator, reagents like N-bromosuccinimide (NBS) could selectively halogenate the tertiary C-H bond at the C2 position of the isobutyl group, which is typically the most reactive site toward radical attack. The electron-withdrawing nature of the aryl sulfoxide group would likely influence the regioselectivity of this process.
Directed C-H Activation: While the sulfoxide group is well-known to direct C-H activation at the ortho position of the aryl ring, specific catalysts or conditions could potentially target the alkyl chain. researchgate.netresearchgate.net This remains an area of specialized research.
It has been shown in related systems that substituents on the alkyl group, such as esters and halides, can be tolerated in dearomatization reactions of aryl sulfoxides, suggesting that pre-functionalized alkyl chains can be incorporated into such molecules. nih.gov
Reaction Kinetics and Mechanistic Investigations
Determination of Rate Laws and Activation Parameters
Kinetic studies provide quantitative insight into reaction mechanisms. For reactions involving aryl sulfoxides, rate laws and activation parameters have been determined for various transformations, illustrating the methodologies that could be applied to this compound.
| Sulfoxide Substrate | Photosensitizer | Wavelength (nm) | Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) | Half-life, t₁/₂ (s) |
|---|---|---|---|---|
| Methyl p-tolyl sulfoxide | TPT⁺ | 365 | 1.36 x 10³ | 5 |
| Methyl p-tolyl sulfoxide | TPT⁺ | 425 | 3.19 x 10³ | 2 |
| Ethyl phenyl sulfoxide | TPT⁺ | 365 | 1.18 x 10³ | 6 |
| n-Butyl phenyl sulfoxide | TPT⁺ | 365 | 1.02 x 10³ | 7 |
For the Pummerer rearrangement, kinetic isotope effect (KIE) studies have been instrumental in elucidating the mechanism. In the reaction of deuterated benzyl (B1604629) methyl sulfoxides with TFAA, a significant hydrogen isotope effect (kH/kD) of 4.0 was calculated. cdnsciencepub.com This large value indicates that the deprotonation of the α-carbon is involved in the product-determining step of the reaction. cdnsciencepub.com
Computational Support for Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex reaction pathways of sulfoxides.
Pummerer Rearrangement: DFT calculations have been used to model the mechanism of the Pummerer reaction. Studies have confirmed that the initial O-acylation of the sulfoxide is the rate-determining step. nih.gov These models help to analyze the structures of intermediates and transition states, explaining the role of additives and the stereochemical outcomes of the reaction. numberanalytics.comnih.gov
Sulfoxide Rearrangements: For related nih.govnih.gov-sigmatropic rearrangements of sulfoxides to sulfenates, computational studies have successfully calculated activation parameters that are in good agreement with experimental values. acs.org DFT calculations also provide insights into conformational preferences, such as the stability of different rotamers in glucosyl sulfoxides, which helps in interpreting NMR data and understanding stereochemical properties. researchgate.net
Chirality and Crystal Packing: DFT calculations and Hirshfeld surface analysis have been employed to understand how the R/S configuration of the sulfoxide group influences crystal packing, demonstrating that enantiomers can adopt entirely different packing motifs (e.g., double helix vs. herringbone). rsc.org This highlights the profound impact of the sulfoxide stereocenter on the solid-state properties of the material.
In-Depth Computational Analysis of this compound Remains Elusive
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the growing importance of computational chemistry in characterizing and predicting the behavior of novel molecules, detailed studies focusing on the quantum chemical properties and reactivity of this specific sulfoxide derivative are not publicly available.
While computational studies are prevalent for a wide array of aromatic and organosulfur compounds, dedicated research on this compound appears to be absent from the current body of scientific literature. Methodologies such as density functional theory (DFT) are commonly employed to explore the molecular structure, electronic properties, and spectroscopic characteristics of chemical compounds. For instance, studies on related molecules like other brominated benzene (B151609) derivatives have utilized these techniques to elucidate their fundamental properties. semanticscholar.orgresearchgate.net However, the application of these powerful computational tools to this compound has not been documented in available research.
The requested detailed analysis, which would encompass geometry optimization, electronic structure analysis (such as HOMO-LUMO analysis), and predictions of spectroscopic data (IR, Raman, and NMR), requires specific calculations to be performed on the molecule of interest. semanticscholar.orgresearchgate.net Similarly, the exploration of its reactivity, including potential reaction pathways for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, necessitates dedicated theoretical investigations.
The absence of such specific data precludes the generation of a detailed article as per the requested outline. The scientific community has yet to publish research that would provide the necessary data points for a thorough computational and theoretical discussion of this compound.
Computational Chemistry and Theoretical Investigations
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique can provide detailed information about the conformational dynamics of a molecule and the influence of the solvent on its structure and reactivity.
For a molecule like 1-Bromo-4-(2-methylpropylsulfinyl)benzene, the key conformational flexibility lies in the rotation around the C-S bond and the bonds within the 2-methylpropyl group. A comprehensive study on methyl phenyl sulfoxide (B87167) (MPS), a simpler analog, using a combination of theoretical calculations and MD simulations, revealed a shallow potential energy surface for the torsion around the S-Car bond. acs.orgnih.gov This suggests that the molecule can adopt a range of conformations in solution. The most stable conformation was found to have the S=O group only slightly twisted with respect to the phenyl ring. acs.org It is reasonable to expect that this compound would exhibit similar conformational behavior, with the bulky 2-methylpropyl group influencing the rotational barrier and the preferred dihedral angle.
Table 2: Torsional Angle for the Most Stable Conformation of Methyl Phenyl Sulfoxide
| Computational Method | Optimal Torsional Angle (φ) |
| HF/STO-3G | 7° |
| Experimental (Microwave Spectroscopy) | ~5° |
Source: Data derived from a study on methyl phenyl sulfoxide. acs.org
The solvent can have a significant impact on the structure, stability, and reactivity of a solute. researchgate.netyoutube.com MD simulations are particularly well-suited to explore these effects at a molecular level. acs.orgacs.org For polar molecules like aryl sulfoxides, polar solvents can stabilize the molecule through dipole-dipole interactions. Studies on methyl phenyl sulfoxide have shown that solvent effects can influence the conformational equilibrium. nih.gov For instance, the use of solvents like dimethyl sulfoxide (DMSO) can lead to specific interactions that may alter the conformational landscape of a molecule. nih.gov
In the context of a reaction, the solvent can affect the energy of the reactants, products, and transition state differently, thereby altering the reaction rate and selectivity. researchgate.net For instance, polar protic solvents are known to be effective in stabilizing charged intermediates in SN1 reactions, while polar aprotic solvents are favored for SN2 reactions. youtube.com Computational studies can model these interactions to predict the optimal solvent for a given transformation.
Structure-Property Relationship Studies (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physical, chemical, or environmental properties. acs.orgresearchgate.net
To build a QSPR model, it is necessary to calculate molecular descriptors that quantify the electronic and steric properties of the molecules. For this compound, these would include:
Electronic Descriptors: These describe the electron distribution in the molecule. Examples include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These can be calculated using quantum chemical methods. researchgate.netresearchgate.net The directing effects of substituents on a benzene (B151609) ring are a classic example of the influence of electronic properties. youtube.comlibretexts.org
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like those developed by Taft or Charton. mdpi.com For the target molecule, the bulky 2-methylpropylsulfinyl group would have a significant steric influence.
Table 3: Commonly Used Molecular Descriptors in QSPR Studies of Benzene Derivatives
| Descriptor Type | Examples |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Partial Charges |
| Steric | Molecular Weight, Molar Volume, Surface Area, Ovality |
| Topological | Connectivity Indices (e.g., Randic index), Balaban Index |
| Quantum Chemical | Total Energy, Heat of Formation, Ionization Potential |
QSPR models are developed by correlating the calculated descriptors with experimentally determined properties using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.netsemanticscholar.org For a series of compounds related to this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention times.
Studies on sulfur-containing compounds have successfully used QSPR to predict critical properties like critical temperature, pressure, and volume. nih.gov Similarly, QSPR models have been developed for various benzene derivatives to predict a wide range of physicochemical properties. researchgate.net These models are valuable for estimating the properties of new or untested compounds, thereby reducing the need for extensive experimental work.
Advanced Applications and Research Frontiers
Role in Advanced Organic Synthesis as a Building Block
The inherent functionalities of 1-Bromo-4-(2-methylpropylsulfinyl)benzene make it a valuable building block in advanced organic synthesis. The presence of a bromine atom on the aromatic ring allows for a variety of cross-coupling reactions, while the sulfinyl group can be exploited for its chirality and its ability to be transformed into other functional groups.
Asymmetric Synthesis Reagents and Chiral Auxiliaries
Chiral sulfoxides are well-established as powerful chiral auxiliaries in asymmetric synthesis, and this compound is a prime candidate for such applications. The sulfoxide (B87167) group, with its stereogenic sulfur center, can effectively control the stereochemical outcome of reactions on adjacent or nearby functional groups. illinois.edu The steric and electronic properties of the sulfoxide's lone pair and oxygen atom create a highly differentiated chiral environment. illinois.edu
In principle, the enantiomerically pure form of this compound could be utilized to direct a wide range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The general utility of chiral sulfoxides in asymmetric synthesis is well-documented, with their application leading to the formation of complex molecules with high levels of stereocontrol. acs.orgwiley-vch.de The development of methods for the synthesis of enantiomerically enriched sulfoxides has been a significant area of research, with catalytic enantioselective oxidations of sulfides being a prominent strategy. illinois.edu
Precursor for Complex Molecular Architectures
The dual reactivity of this compound positions it as a versatile precursor for the construction of complex molecular architectures. The bromine atom serves as a handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings would allow for the formation of new carbon-carbon bonds, enabling the synthesis of biaryls, stilbenes, and aryl-alkynes, respectively.
Furthermore, the sulfoxide moiety itself is a synthetically flexible group. It can be reduced to the corresponding sulfide (B99878) or oxidized to the sulfone, each with its own unique reactivity. The sulfoxide can also function as a leaving group in substitution reactions, particularly when activated. This array of possible transformations allows for the strategic incorporation of the bromo- and sulfinyl-substituted benzene (B151609) ring into larger, more intricate molecular frameworks that are of interest in medicinal chemistry and materials science. researchgate.net
Materials Science Applications (e.g., supramolecular chemistry, polymers)
The structural characteristics of this compound suggest its potential for applications in materials science. The aromatic ring provides a rigid scaffold that can be incorporated into larger supramolecular assemblies or polymeric structures. The presence of sulfur, a key element in many functional materials, further enhances its potential in this area. researchgate.net
For example, the bromine atom could be converted to other functional groups suitable for polymerization, leading to the formation of sulfur-containing polymers. Such polymers could exhibit interesting properties, such as high refractive indices or specific charge transport characteristics, which are desirable for optical and electronic applications. researchgate.net In the realm of supramolecular chemistry, the ability of the sulfoxide group to participate in hydrogen bonding and other non-covalent interactions could be exploited for the design of self-assembling systems with defined architectures and functions.
Catalysis (e.g., as a ligand in metal catalysis or organocatalysis)
The sulfoxide group in this compound possesses a lone pair of electrons on the sulfur atom, which can coordinate to transition metals. This makes it a potential ligand for various catalytic applications. Chiral sulfoxide ligands have been successfully employed in a range of asymmetric catalytic reactions. illinois.edu If prepared in an enantiomerically pure form, this compound could serve as a chiral ligand in reactions such as asymmetric hydrogenations, hydrosilylations, or cross-coupling reactions, inducing chirality in the product molecules.
In the field of organocatalysis, sulfoxides have also been utilized to promote certain chemical transformations. mdpi.com The Lewis basicity of the sulfoxide oxygen can be harnessed to activate substrates or reagents in a catalytic cycle. The specific steric and electronic environment provided by the 2-methylpropyl and 4-bromophenyl substituents would influence its efficacy and selectivity as a catalyst or ligand.
Optoelectronic Properties (e.g., implications for π-conjugation)
The electronic properties of this compound are influenced by the interplay of the aromatic π-system and its substituents. The benzene ring provides a basis for π-conjugation, which is fundamental to the optoelectronic behavior of organic materials. mdpi.com The bromine atom, being an electron-withdrawing group through induction but also a π-donor through resonance, can modulate the electronic structure of the benzene ring.
The sulfinyl group is also electronically active. The sulfur atom can participate in conjugation with the aromatic ring, and its oxidation state can significantly alter the electronic properties of the molecule. The extension of π-conjugation through the strategic modification of the bromine atom could lead to materials with tailored absorption and emission properties, making them potentially useful in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Investigations into the impact of substitution on the optoelectronic properties of similar sulfur-containing aromatic compounds have shown that tuning these properties is indeed feasible. rsc.org
Future Research Directions and Outlook
Exploration of Novel Synthetic Routes
The conventional synthesis of aryl sulfoxides often involves the oxidation of the corresponding sulfide (B99878) or Friedel-Crafts-type reactions. nih.govjchemrev.com Future research should aim to develop more direct and versatile methods for synthesizing 1-Bromo-4-(2-methylpropylsulfinyl)benzene.
Key areas for exploration include:
Palladium-Catalyzed Sulfinylation: The palladium-catalyzed arylation of sulfenate anions has emerged as a powerful method for forming aryl sulfoxides. acs.org Future work could focus on adapting this methodology for the synthesis of this compound, potentially by coupling an appropriate isobutyl sulfenate precursor with a 1,4-dibromobenzene (B42075) derivative. This approach offers a mild and efficient route to the target molecule. acs.orgorganic-chemistry.org
Direct C-H Functionalization: An ambitious and highly atom-economical approach would be the direct C(sp²)–H sulfinylation of 1-bromo-4-isobutylbenzene. Oxidative dehydrogenative coupling of thiols with alkanes has been shown to provide access to sulfoxides via direct C(sp³)-H bond functionalization, and similar principles could be explored for C(sp²)-H bonds. organic-chemistry.orgorganic-chemistry.org This would bypass the need for pre-functionalized starting materials, representing a significant step forward in synthetic efficiency.
Photocatalytic Methods: Visible-light photocatalysis offers a benign and metal-free pathway for C-S bond formation. organic-chemistry.org Research into the sulfurization of bromo-substituted alkenes or alkynes with isobutyl thiol followed by controlled oxidation, all mediated by light and a photocatalyst like Eosin Y, could provide a novel, eco-friendly route. organic-chemistry.orgrsc.org
Development of Greener Chemical Processes
In line with the growing demand for sustainable chemistry, future research must prioritize the development of environmentally benign processes for the synthesis of this compound. jchemrev.com The oxidation of the precursor sulfide, 1-bromo-4-(2-methylpropylsulfanyl)benzene, is a prime target for green innovation. nih.gov
Promising green oxidation strategies include:
Hydrogen Peroxide (H₂O₂) as Oxidant: H₂O₂ is an ideal green oxidant as its only byproduct is water. rsc.org Future studies could focus on optimizing H₂O₂-based oxidation using recyclable, heterogeneous catalysts like tantalum carbide, which has shown high yields and selectivity for sulfoxides. organic-chemistry.org Metal-free activation of H₂O₂ with additives like trifluoroacetic acid also presents a viable path, enhancing selectivity for the sulfoxide (B87167) over the sulfone. rsc.org
Oxygen/Air as the Ultimate Oxidant: The most sustainable approach involves using molecular oxygen from the air as the terminal oxidant. rsc.org Photocatalytic systems employing green solvents such as ethanol (B145695) and water have demonstrated the ability to oxidize sulfides to sulfoxides efficiently. rsc.org Integrating these systems into microreactor-based flow chemistry setups could enhance scalability and safety, making the process suitable for larger-scale production. rsc.org
Solvent-Free and Alternative Solvent Conditions: Moving away from traditional organic solvents is a key goal of green chemistry. Research into solvent-free oxidation using mechanical milling with an oxidant like Oxone could be explored. nih.gov Additionally, the use of supercritical carbon dioxide as a reaction medium offers another sustainable alternative. nih.gov
Table 1: Comparison of Oxidation Methods for Sulfide to Sulfoxide Conversion
| Oxidant System | Catalyst/Conditions | Advantages | Potential for Greener Process |
|---|---|---|---|
| Traditional Methods | |||
| Nitric Acid / KMnO₄ | None | Strong oxidants | Low (Generates toxic waste) |
| m-CPBA | None | Generally good yields | Moderate (Chlorinated waste) |
| Greener Alternatives | |||
| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide organic-chemistry.org | High selectivity, recyclable catalyst, water byproduct organic-chemistry.orgrsc.org | High |
| Hydrogen Peroxide (H₂O₂) | Triflic Acid organic-chemistry.org | Metal-free, tolerates sensitive groups organic-chemistry.org | High |
| Oxygen (from air) | Visible-light photocatalyst rsc.org | Ultimate green oxidant, mild conditions rsc.org | Very High |
| Oxone | Mechanical Milling (Solvent-free) nih.gov | Avoids bulk solvents, high efficiency nih.gov | High |
Expanded Scope of Chemical Transformations
The bifunctional nature of this compound makes it a versatile building block for constructing more complex molecules. Future research should focus on leveraging both the bromo- and sulfinyl- functionalities.
Potential transformations include:
Cross-Coupling Reactions: The bromo-substituent is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This would allow for the introduction of diverse aryl, alkynyl, and amino groups, respectively, creating a library of novel compounds with potential applications in medicinal chemistry or materials science. acs.org
Sulfoxide as a Directing Group: The sulfinyl group can act as a directing group in electrophilic aromatic substitution reactions, potentially enabling regioselective functionalization of the aromatic ring at positions ortho to the sulfoxide.
Transformations of the Sulfinyl Group: The sulfinyl moiety itself is a hub for chemical modifications. It can be further oxidized to the corresponding sulfone, a functional group prevalent in pharmaceuticals. researchgate.net Conversely, it can be deoxygenated back to the sulfide. wikipedia.org Furthermore, the chirality of the sulfoxide can be exploited in asymmetric synthesis, where it can serve as a chiral auxiliary. wikipedia.org
Table 2: Potential Chemical Transformations for this compound
| Functional Group | Reaction Type | Reagents/Catalyst | Significance |
|---|---|---|---|
| Bromo Group | Suzuki Coupling | Pd catalyst, boronic acid | C-C bond formation; synthesis of biaryls |
| Bromo Group | Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | C-C bond formation; synthesis of aryl alkynes |
| Bromo Group | Buchwald-Hartwig Amination | Pd catalyst, amine | C-N bond formation; synthesis of aryl amines |
| Sulfinyl Group | Oxidation to Sulfone | H₂O₂, catalyst researchgate.net | Access to sulfones, important in medicinal chemistry researchgate.net |
| Sulfinyl Group | Deoxygenation to Sulfide | Hydrosilanes, metal catalyst wikipedia.org | Reversion to sulfide for further modification wikipedia.org |
| Sulfinyl Group | Asymmetric Synthesis | Chiral auxiliary | Control of stereochemistry in new products |
Interdisciplinary Research Opportunities (e.g., theoretical predictions and experimental validation)
Integrating computational chemistry and data-driven science with experimental work can accelerate the discovery and optimization of reactions involving this compound.
Theoretical Predictions: Quantum mechanical methods like Density Functional Theory (DFT) can be employed to elucidate reaction mechanisms, such as the transition states in novel synthetic routes or the reduction of sulfoxides. nih.govacs.org These calculations can predict reaction barriers, rationalizing substituent effects and guiding the design of more efficient catalysts and reaction conditions. researchgate.net For instance, DFT could model the proposed photocatalytic pathways or predict the regioselectivity of cross-coupling reactions.
Mechanistic Studies: Combining experimental kinetics with computational models can provide a deep understanding of the reaction pathways. nih.govresearchgate.net For example, studying the thermolysis or oxidation kinetics can reveal the stability and reactivity of the sulfoxide under various conditions. researchgate.net Probing for high-valent iron species like Fe(IV)=O with molecules such as methyl phenyl sulfoxide (PMSO) in Fenton-like reactions showcases how specific sulfoxides can be used as tools in mechanistic studies. acs.org
Data-Driven Discovery: Machine learning and bioinformatics approaches, which have been successfully used to design materials like super-adhesive hydrogels, could be adapted for small molecule chemistry. bioengineer.org An integrated framework could be developed to screen virtual libraries of catalysts or predict optimal reaction conditions for the synthesis and transformation of this compound, circumventing traditional trial-and-error limitations. bioengineer.org
Q & A
Q. What are common pitfalls in crystallizing this compound, and how are they addressed?
- Methodological Answer : Slow evaporation from ethyl acetate/hexane (1:3) yields suitable crystals. If twinning occurs (common with sulfinyl chirality), use SHELXD for structure solution and SQUEEZE (PLATON) to model disordered solvent . For poor diffraction (<1.5 Å), try microseeding or annealing cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
